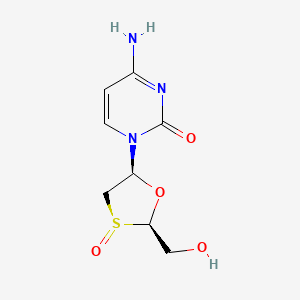

(R)-lamivudine sulfoxide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMQAXFNQNADRZ-AJHSIVBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([S@@]1=O)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160552-54-5 | |

| Record name | Lamivudine sulfoxide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160552545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAMIVUDINE SULFOXIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SN4QFF34D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of (R)-Lamivudine Sulfoxide

Introduction

Lamivudine, a potent nucleoside reverse transcriptase inhibitor, is a cornerstone in the therapeutic arsenal against HIV and Hepatitis B.[1][2][3] As with any pharmaceutical agent, a comprehensive understanding of its metabolic fate and degradation pathways is critical for ensuring safety and efficacy. Among its known metabolites and impurities is lamivudine sulfoxide.[4][5] The oxidation of the sulfur atom in the oxathiolane ring introduces a new chiral center, leading to two diastereomers: (R)-lamivudine sulfoxide and (S)-lamivudine sulfoxide.[6][7][8]

This guide provides an in-depth technical exploration of the analytical methodologies required for the unambiguous structural elucidation and stereochemical assignment of (R)-lamivudine sulfoxide. For professionals in drug development and quality control, mastering these techniques is paramount for distinguishing between diastereomers, which may possess different toxicological and pharmacological profiles. We will delve into the causality behind experimental choices, presenting a self-validating, integrated analytical workflow grounded in authoritative scientific principles.

Physicochemical Properties and Stereochemistry of (R)-Lamivudine Sulfoxide

(R)-Lamivudine sulfoxide is a metabolite formed by the oxidation of the sulfur atom in the lamivudine molecule.[5] Its chemical formula is C8H11N3O4S, with a molecular weight of approximately 245.26 g/mol .[5][9][10] The introduction of the sulfoxide group creates a new stereocenter at the sulfur atom, in addition to the existing chiral centers within the oxathiolane ring.

The systematic IUPAC name for (R)-lamivudine sulfoxide is 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one.[4][5] The "(R)" designation specifically refers to the configuration at the sulfur atom. Understanding this three-dimensional arrangement is crucial and requires sophisticated analytical techniques to differentiate it from its (S)-sulfoxide counterpart.

Table 1: Core Physicochemical Properties of (R)-Lamivudine Sulfoxide

| Property | Value | Source |

| CAS Number | 160552-54-5 | [4][5][] |

| Molecular Formula | C8H11N3O4S | [4][5][10] |

| Molecular Weight | 245.26 g/mol | [9][10] |

| Exact Mass | 245.0470 Da | [4][5] |

| IUPAC Name | 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | [4][5] |

Spectroscopic and Chromatographic Characterization

A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography is essential for the complete and unambiguous structural determination of (R)-lamivudine sulfoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure and stereochemistry of organic molecules.[12][13][14] For (R)-lamivudine sulfoxide, a suite of 1D and 2D NMR experiments is required.

Expertise in Action: Why a Multi-Dimensional NMR Approach is Critical While 1D ¹H NMR provides initial information on proton environments, the complexity of the spin systems in the oxathiolane ring necessitates 2D experiments. COSY (Correlation Spectroscopy) is used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular skeleton. The key to assigning the sulfoxide's stereochemistry often lies in Nuclear Overhauser Effect (NOESY) experiments, which identify protons that are close in space, providing definitive proof of the relative orientation of the S=O bond to the rest of the molecule.[12]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the isolated (R)-lamivudine sulfoxide in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4.

-

1D NMR Acquisition: Acquire ¹H and ¹³C spectra. For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

2D NMR Acquisition:

-

COSY: To map ¹H-¹H coupling networks.

-

HSQC: To identify ¹H-¹³C one-bond correlations.

-

HMBC: To establish long-range ¹H-¹³C connectivities, crucial for assigning quaternary carbons and linking molecular fragments.

-

NOESY/ROESY: To determine through-space correlations, which are essential for confirming the stereochemistry at the sulfur atom.

-

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale for Shift |

| Cytosine Ring | 5.5 - 8.0 | 95 - 167 | Aromatic and vinylic protons/carbons in a heterocyclic system. |

| Oxathiolane Ring | 3.0 - 6.5 | 38 - 92 | Protons and carbons adjacent to heteroatoms (S, O, N) are deshielded. |

| Hydroxymethyl Group | 3.5 - 4.0 | ~60 | Aliphatic protons/carbon attached to an oxygen atom. |

Note: Specific chemical shifts can vary based on solvent and experimental conditions. These are general ranges based on similar structures.[15]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, and its fragmentation patterns can offer confirmatory structural evidence.

Expertise in Action: The Power of High-Resolution MS/MS High-Resolution Mass Spectrometry (HRMS), often using an Orbitrap or Time-of-Flight (TOF) analyzer, is employed to determine the exact mass of the molecule with high precision. This allows for the confident determination of the elemental formula (C8H11N3O4S). Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion. The resulting fragmentation pattern serves as a fingerprint, helping to confirm the connectivity of the cytosine base to the sulfoxidized oxathiolane ring.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatography: Utilize a reverse-phase C18 column with a gradient elution. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

MS Scan: Perform a full scan to detect the [M+H]⁺ ion at an expected m/z of approximately 246.054.

-

MS/MS Fragmentation: Select the parent ion (m/z 246.054) for collision-induced dissociation (CID) and acquire the fragment ion spectrum. Key fragments would correspond to the loss of the hydroxymethyl group and cleavage of the oxathiolane ring.

Chiral Chromatography

Since (R)- and (S)-lamivudine sulfoxides are diastereomers, they can be separated using chiral chromatography. This is essential for isolating the (R)-isomer for characterization and for quantifying its presence in a mixture.

Expertise in Action: Selecting the Right Chiral Stationary Phase The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating diastereomers of this nature.[2] Method development involves screening different columns and mobile phases to achieve baseline resolution (Rs > 1.5) between the two diastereomers.[16]

Experimental Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a common starting point.[17]

-

Mobile Phase: A mixture of a polar organic solvent like ethanol or isopropanol with an alkane like hexane is often used. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.[2]

-

Detection: UV detection at a wavelength of approximately 270 nm is suitable for the cytosine chromophore.[2][18]

-

System Suitability: The method must be validated by demonstrating adequate resolution between the (R) and (S) peaks, typically with a resolution factor >1.5.[16][19]

Integrated Strategy for Structural Elucidation

A robust and reliable structural elucidation strategy follows a logical workflow, integrating the techniques discussed above. Each step provides a piece of the puzzle, leading to a final, unambiguous identification.

Caption: Integrated workflow for the structural elucidation of (R)-lamivudine sulfoxide.

Conclusion

The chemical structure analysis of (R)-lamivudine sulfoxide is a rigorous process that demands a synergistic application of advanced analytical techniques. Unambiguous identification is not merely an academic exercise; it is a regulatory and safety necessity. By integrating high-resolution mass spectrometry for formula determination, a suite of 2D NMR experiments for detailed structural and stereochemical assignment, and chiral chromatography for diastereomeric separation, researchers can confidently characterize this critical metabolite. The causality-driven, self-validating protocols outlined in this guide provide a robust framework for drug development professionals, ensuring the purity, safety, and quality of lamivudine-based therapeutics.

References

-

Zhiwei, L., et al. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry. Available at: [Link]

-

Asian Journal of Chemistry. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Lamivudine. PubChem. Available at: [Link]

-

Global Substance Registration System. (n.d.). LAMIVUDINE SULFOXIDE, (R)-. gsrs. Available at: [Link]

-

Kurmi, M., et al. (2020). Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach. Journal of Chromatography A. Available at: [Link]

-

Rao, D. P., et al. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review. Available at: [Link]

- Al-Ghananaeem, A. A., & Malkawi, A. H. (2015). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 1-6.

-

ResearchGate. (n.d.). ssNMR spectra of (a) lamivudine, (b) efavirenz and (c) mixture. ResearchGate. Available at: [Link]

- Der Pharma Chemica. (2016). A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with Stavudine, Lamivudine and Nevirapine in Fixed Dose Combination Product. Der Pharma Chemica, 8(19), 35-46.

- Yaqub, M., et al. (2012). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 24(11), 4963-4968.

- USP-NF. (2011). Lamivudine. USP-NF.

-

National Center for Biotechnology Information. (n.d.). Lamivudine sulfoxide. PubChem. Available at: [Link]

-

Allmpus. (n.d.). Lamivudine EP Impurity H / Lamivudine (3R)-Sulfoxide. Allmpus. Available at: [Link]

- Mandala, D., Chada, S., & Watts, P. (2017). Semi-continuous Multi-Step Synthesis of Lamivudine. Organic & Biomolecular Chemistry, 15(16), 3444-3454.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

-

DAICEL Chiral Application Search. (n.d.). Lamivudine (containing the enantiomeric impurity). DAICEL. Available at: [Link]

- Gandhi, S. V., et al. (2022). Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine. International Journal of Pharmacy and Pharmaceutical Research, 24(3), 29-41.

-

Pharmaffiliates. (n.d.). Lamivudine - Impurity G. Pharmaffiliates. Available at: [Link]

- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 184.

- Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135-147.

-

Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135-147. Available at: [Link]

Sources

- 1. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijcrr.com [ijcrr.com]

- 3. asianpubs.org [asianpubs.org]

- 4. medkoo.com [medkoo.com]

- 5. Buy (R)-lamivudine sulfoxide | 160552-54-5 | >98% [smolecule.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Lamivudine sulfoxide | C8H11N3O4S | CID 71749728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chemscene.com [chemscene.com]

- 10. allmpus.com [allmpus.com]

- 12. mdpi.com [mdpi.com]

- 13. gala.gre.ac.uk [gala.gre.ac.uk]

- 14. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lamivudine (containing the enantiomeric impurity) | DAICEL Chiral Application Search [search.daicelchiral.com]

- 18. asianpubs.org [asianpubs.org]

- 19. uspnf.com [uspnf.com]

An In-depth Technical Guide to the Oxidative Degradation Pathways of Lamivudine to its Sulfoxide Forms

Abstract

This technical guide provides a comprehensive examination of the oxidative degradation of the antiretroviral drug lamivudine, with a specific focus on the formation of its sulfoxide diastereomers. Lamivudine, a cornerstone in the treatment of HIV and Hepatitis B, is a thioether-containing nucleoside analogue, rendering it susceptible to oxidation. Understanding the pathways and products of this degradation is critical for ensuring drug stability, efficacy, and safety. This document delves into the fundamental chemical mechanisms of thioether oxidation, presents detailed, field-proven experimental protocols for conducting forced degradation studies, and offers a comparative analysis of analytical methodologies for the separation and quantification of lamivudine and its sulfoxide degradants. Furthermore, the pivotal role of stereochemistry in this transformation is explored, providing researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of lamivudine's oxidative stability.

Introduction: The Significance of Lamivudine's Oxidative Stability

Lamivudine, chemically known as 4-amino-1-[(2R, 5S)-2-(hydroxymethyl)-1, 3-oxathiolan-5-yl] pyrimidin-2(1H)-one, is a potent nucleoside reverse transcriptase inhibitor (NRTI).[1] Its therapeutic efficacy is intrinsically linked to its chemical integrity. The presence of a thioether moiety in its 1,3-oxathiolane ring makes the molecule susceptible to oxidative degradation, a common stress condition encountered during manufacturing, storage, and even in vivo metabolism.[2][3]

Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[2] In the case of lamivudine, oxidative stress consistently leads to the formation of lamivudine sulfoxide, which exists as two diastereomers due to the creation of a new chiral center at the sulfur atom.[4] These sulfoxide forms are not only process-related impurities but also known metabolites of lamivudine in humans.[5] Therefore, a thorough understanding of this degradation pathway is paramount for the development of stable formulations and robust analytical methods for quality control.

This guide will provide an in-depth exploration of the chemical transformation of lamivudine to its sulfoxide forms, offering both theoretical insights and practical, step-by-step protocols.

The Chemical Heart of the Matter: Mechanism of Thioether Oxidation

The conversion of lamivudine's thioether to a sulfoxide is a classic example of a nucleophilic substitution reaction at an electrophilic oxygen atom. The sulfur atom in the thioether group possesses lone pairs of electrons, making it nucleophilic.[6] Oxidizing agents, such as hydrogen peroxide (H₂O₂), provide an electrophilic oxygen atom that is readily attacked by the sulfur.

The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack: The sulfur atom of the thioether in lamivudine uses one of its lone pairs to attack the electrophilic oxygen atom of the oxidizing agent (e.g., H₂O₂).

-

Transition State: A transient transition state is formed where a new sulfur-oxygen bond is beginning to form, and the oxygen-oxygen bond of the peroxide is starting to break.

-

Formation of the Sulfoxide: The oxygen-oxygen bond cleaves, resulting in the formation of a sulfoxide and a leaving group (e.g., a water molecule in the case of H₂O₂).

This reaction introduces a new stereocenter at the sulfur atom, leading to the formation of two diastereomeric sulfoxides, commonly referred to as (R)-sulfoxide and (S)-sulfoxide.

The Role of Stereochemistry in Sulfoxide Formation

The formation of two diastereomeric sulfoxides from a single enantiomer of lamivudine is a critical aspect of its oxidative degradation. The pre-existing stereocenters in the 1,3-oxathiolane ring, specifically at the 2R and 5S positions, create a chiral environment that can influence the direction of the oxidizing agent's approach to the sulfur atom.[7][8][9][10][11]

This diastereoselectivity is governed by steric hindrance. The oxidizing agent will preferentially attack the sulfur atom from the less sterically hindered face of the molecule. The orientation of the hydroxymethyl group at the 2R position and the pyrimidinone base at the 5S position dictates which face of the thioether is more accessible. This often leads to an unequal formation of the (R)- and (S)-sulfoxide diastereomers. The exact ratio of these diastereomers can be influenced by the choice of oxidizing agent and the reaction conditions.

The ability to separate and quantify these diastereomers is crucial, as they may exhibit different toxicological profiles or further degradation pathways.

Experimental Protocols for the Study of Oxidative Degradation

A well-designed forced degradation study is essential for understanding the oxidative liability of lamivudine. The following protocols are synthesized from validated methods in the scientific literature and represent a robust starting point for researchers.

Forced Oxidative Degradation of Lamivudine

This protocol describes a common method for inducing the oxidative degradation of lamivudine using hydrogen peroxide.

Materials:

-

Lamivudine standard

-

Hydrogen peroxide (30% v/v)

-

Purified water

-

Methanol (HPLC grade)

-

Volumetric flasks

-

Pipettes

-

Water bath

Step-by-Step Procedure:

-

Prepare a stock solution of Lamivudine: Accurately weigh and dissolve a suitable amount of lamivudine in purified water or a mixture of water and methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[12]

-

Initiate the degradation: In a volumetric flask, combine a known volume of the lamivudine stock solution with a specified volume of hydrogen peroxide solution. Common concentrations of H₂O₂ used in forced degradation studies range from 3% to 30%.[12][13]

-

Incubate under controlled conditions: Heat the reaction mixture in a water bath at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30 minutes to 8 hours). The precise conditions should be optimized to achieve a target degradation of 10-30%.[12]

-

Neutralize and dilute: After the incubation period, cool the solution to room temperature. If necessary, neutralize any residual acid or base. Dilute the solution with the HPLC mobile phase to a suitable concentration for analysis.[12]

-

Analyze the sample: Inject the prepared sample into a validated HPLC system for the separation and quantification of lamivudine and its degradation products.

Analytical Methodology: HPLC for the Separation of Lamivudine and its Sulfoxide Diastereomers

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of lamivudine and its degradation products due to its high resolution and sensitivity. The key to a successful separation is the choice of an appropriate stationary phase and mobile phase that can resolve the parent drug from its closely related sulfoxide diastereomers.

Data Presentation: Comparison of Validated HPLC Methods

| Parameter | Method 1[12] | Method 2[5] | Method 3 |

| Column | C18 (octylsilyl) BDS Hypersil® (4.6 x 150 mm, 5 µm) | Luna 5u C-18 | Shimadzu C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 50 mM phosphate buffer pH 4 (10:90 v/v) | Methanol:water (89:11 v/v) | Methanol:water (70:30 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) at 280 nm | UV at 272 nm | UV at 271 nm |

| Retention Time (Lamivudine) | Not specified | 2.7 min | 3.125 min |

| Retention Time (Sulfoxides) | 1.2 and 2.2 min | Not specified | Not specified |

Experimental Protocol: A Representative HPLC Method

-

Prepare the Mobile Phase: Prepare the mobile phase as specified in the chosen method (e.g., a mixture of acetonitrile and phosphate buffer). Filter and degas the mobile phase before use.[12]

-

Equilibrate the HPLC System: Pump the mobile phase through the HPLC system until a stable baseline is achieved.

-

Inject the Sample: Inject a known volume of the prepared sample from the forced degradation study onto the column.

-

Data Acquisition and Analysis: Monitor the elution of the compounds using a suitable detector (e.g., UV-Vis or Mass Spectrometry). Integrate the peak areas of lamivudine and its sulfoxide diastereomers to determine their respective concentrations.

Conclusion: A Holistic Approach to Understanding Lamivudine's Oxidative Degradation

The oxidative degradation of lamivudine to its sulfoxide forms is a critical aspect of its chemistry that has significant implications for drug development, manufacturing, and clinical use. This in-depth technical guide has provided a comprehensive overview of this process, from the fundamental reaction mechanism to practical experimental protocols and advanced analytical techniques.

By understanding the causality behind the formation of the sulfoxide diastereomers, the influence of stereochemistry, and the methodologies to induce and analyze this degradation, researchers and drug development professionals can:

-

Develop more stable formulations of lamivudine.

-

Establish robust analytical methods for quality control and stability testing.

-

Gain a deeper understanding of the metabolic fate of lamivudine in vivo.

-

Ensure the safety and efficacy of lamivudine-containing drug products.

The self-validating nature of the described protocols, grounded in authoritative scientific literature, provides a solid foundation for any investigation into the oxidative stability of lamivudine. The continued application of these principles will undoubtedly contribute to the ongoing success of this vital antiretroviral agent.

References

-

Singh, S., & Bakshi, M. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MSn. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 55–63. [Link]

- A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with Stavudine, Lamivudine and Nevirapine in Fixed Dose Combination Drug Product. Der Pharma Chemica, 7(11), 160-173.

- Bedse, A., et al. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Scholars.Direct, 7(2).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60825, Lamivudine. Retrieved February 6, 2024 from [Link].

- Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1145-1157.

- Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica, 5(4), 129-137.

- Rao, P. S., & Kumar, Y. R. (2012). Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research, 4(7), 3536-3544.

- El-Kassem, M. A., et al. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Scholars.Direct, 7(2).

- DEVELOPMENT OF FORCED DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT), 12(3), c473-c480.

- Saraya, R. E., et al. (2021). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science And Technology, 2(3), 37-46.

- Yellampalli, M., et al. (2016). Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. Asian Journal of Chemistry, 28(5), 1065-1069.

- Nalini, C. N., et al. (2018). Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies. Research Journal of Pharmacy and Technology, 11(12), 5523-5529.

-

PharmGKB. Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved February 6, 2024 from [Link].

- Singh, S., et al. (2017). Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of lamivudine and emtricitabine and explanation to their differential degradation behavior by density functional theory. Journal of Pharmaceutical and Biomedical Analysis, 142, 155-161.

- (2024). Comparative study of UV spectroscopy, RP-HPLC and HPTLC methods for quantification of antiviral drug lamivudine in tablet formulation. Future Journal of Pharmaceutical Sciences, 10(1), 1-10.

- Gandhi, S. V., et al. (2022). Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 29-41.

- de Lucena, A. L. A., et al. (2019). Degradation of the pharmaceuticals lamivudine and zidovudine using advanced oxidation processes.

-

Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 6, 2024 from [Link].

- Wang, B., & Wang, J. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic letters, 20(15), 4471–4475.

-

Asmus, K. D., et al. (2019, July 15). 04.07 Thioethers [Video]. YouTube. [Link]

- A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with Stavudine, Lamivudine and Nevirapine in Fixed Dose Combination Drug Product. Der Pharma Chemica, 7(11), 160-173.

- USP-NF. (2011). Lamivudine.

- Cooper, C. L., & van Heeswijk, R. P. (2023). Lamivudine. In StatPearls.

- Sreekanth, N., et al. (2014). Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 113-117.

- Albrecht, J. (2023). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Organic and Inorganic Chemistry.

- Brooks, W., et al. (2011). Stereochemistry and Its Role in Drug Design. Mini reviews in medicinal chemistry, 11(9), 762–770.

- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.

- Perico, M., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules (Basel, Switzerland), 26(21), 6439.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of chiral sulfoxide ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. asianpubs.org [asianpubs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. wisdomlib.org [wisdomlib.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to the Stereochemical Differences Between (R)-lamivudine Sulfoxide and (S)-lamivudine Sulfoxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine, a cornerstone in the treatment of HIV and HBV infections, undergoes minor metabolism in vivo to form diastereomeric sulfoxide metabolites. The introduction of a chiral sulfur center upon oxidation of the thiazole ring gives rise to (R)-lamivudine sulfoxide and (S)-lamivudine sulfoxide. While often collectively termed as the "inactive" trans-sulfoxide metabolite, a nuanced understanding of their distinct stereochemical, physicochemical, and pharmacological properties is critical for comprehensive drug metabolism studies, impurity profiling, and advanced drug development. This guide provides a detailed technical exploration of the core differences between these two diastereomers, offering insights into their synthesis, separation, characterization, and biological significance.

Introduction: The Emergence of Chirality from Metabolism

Lamivudine, the (-)-enantiomer of 2'-deoxy-3'-thiacytidine, is a potent nucleoside reverse transcriptase inhibitor (NRTI).[1][2] Its mechanism of action relies on intracellular phosphorylation to lamivudine triphosphate, which acts as a chain terminator for viral DNA synthesis.[1] While the majority of lamivudine is excreted unchanged, a small fraction, typically 5-10%, is metabolized to a trans-sulfoxide derivative.[3]

The sulfur atom in the 1,3-oxathiolane ring of lamivudine is prochiral. Oxidation of this sulfide to a sulfoxide introduces a new stereocenter, as the sulfur atom becomes tetrahedral with a lone pair of electrons, an oxygen atom, and two different carbon substituents.[4] This results in the formation of two diastereomers: (3R)-lamivudine sulfoxide and (3S)-lamivudine sulfoxide, designated by the Cahn-Ingold-Prelog priority rules at the sulfur atom.

Caption: Metabolic oxidation of lamivudine to its diastereomeric sulfoxides.

Physicochemical and Spectroscopic Distinctions

As diastereomers, (R)- and (S)-lamivudine sulfoxide have different physical properties, which is the basis for their separation and distinct spectroscopic signatures.

Core Physicochemical Properties

While extensive experimental data for the separated diastereomers is not widely published, key properties can be summarized from available sources and theoretical predictions.

| Property | (R)-lamivudine sulfoxide | (S)-lamivudine sulfoxide | Reference |

| CAS Number | 160552-54-5 | 160552-55-6 | [5][6] |

| Molecular Formula | C₈H₁₁N₃O₄S | C₈H₁₁N₃O₄S | [5][6] |

| Molecular Weight | 245.25 g/mol | 245.25 g/mol | [5][6] |

| IUPAC Name | 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | [5][6] |

| Solubility | Soluble in DMSO | Soluble in DMSO, Methanol (Slightly), Water (Slightly) | [5][6] |

| Melting Point | >220°C (dec.) | >220°C (dec.) | [6] |

Spectroscopic Characterization: The Diastereomeric Fingerprint

The different spatial arrangement of the sulfoxide group in the (R) and (S) isomers leads to distinct chemical environments for the nearby protons and carbons, resulting in unique NMR spectra.

-

¹H NMR Spectroscopy: Protons on the oxathiolane ring, particularly those adjacent to the sulfur atom (at the C2 and C4 positions), are expected to exhibit the most significant differences in chemical shifts and coupling constants between the two diastereomers. The anisotropic effect of the S=O bond will shield or deshield nearby protons depending on their orientation relative to the bond's magnetic cone.

-

¹³C NMR Spectroscopy: Similarly, the chemical shifts of the carbon atoms in the oxathiolane ring (C2, C4, and C5) will differ between the (R) and (S) isomers due to the different stereoelectronic environment created by the sulfoxide group.

Pharmacological Profile: A Tale of Inactivity?

The sulfoxide metabolites of lamivudine are generally considered to be pharmacologically inactive.[5] This is attributed to the modification of the oxathiolane ring, which may hinder the molecule's ability to be phosphorylated to its active triphosphate form or to effectively bind to the viral reverse transcriptase.

However, a lack of potent antiviral activity does not equate to a complete absence of biological interaction. A thorough characterization would involve separate in vitro testing of the purified (R) and (S) diastereomers.

Key Research Gap: There is a notable absence of published studies that directly compare the in vitro anti-HIV or anti-HBV activity (e.g., IC₅₀ values) of the isolated (R)-lamivudine sulfoxide and (S)-lamivudine sulfoxide. Such data would be definitive in confirming their degree of inactivity relative to the parent drug.

Experimental Protocols: Synthesis, Separation, and Analysis

The following protocols are illustrative and based on established chemical principles for the synthesis, separation, and characterization of chiral sulfoxides and related nucleoside analogs. They provide a practical framework for researchers entering this area.

Synthesis of Lamivudine Sulfoxide (Diastereomeric Mixture)

Principle: A straightforward oxidation of the sulfide in lamivudine using a mild oxidant like hydrogen peroxide will yield a mixture of the (R) and (S) sulfoxide diastereomers.

Protocol:

-

Dissolve Lamivudine (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., methanol or acetone).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add 30% hydrogen peroxide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the excess peroxide by adding a small amount of sodium sulfite solution.

-

Remove the organic solvent under reduced pressure.

-

The resulting aqueous solution can be lyophilized to yield the crude diastereomeric mixture of lamivudine sulfoxide.

Caption: Synthesis of a diastereomeric mixture of lamivudine sulfoxide.

Chiral Separation by Preparative HPLC

Principle: The different physicochemical properties of the diastereomers allow for their separation on a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for separating sulfoxide stereoisomers.

Protocol:

-

Column Selection: Screen various chiral columns (e.g., Chiralpak® series) with different mobile phases to achieve baseline separation at an analytical scale. A common starting point would be a mobile phase consisting of a mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane).

-

Method Optimization: Optimize the mobile phase composition, flow rate, and temperature to maximize resolution (Rs > 1.5) and minimize run time.

-

Scale-Up to Preparative HPLC:

-

Use a larger dimension column with the same stationary phase as the optimized analytical method.

-

Dissolve the crude diastereomeric mixture in the mobile phase at a high concentration.

-

Perform repeated injections onto the preparative column.

-

Collect the fractions corresponding to the two separated diastereomer peaks.

-

-

Post-Processing:

-

Combine the fractions for each respective diastereomer.

-

Evaporate the solvent under reduced pressure to obtain the isolated (R)- and (S)-lamivudine sulfoxide.

-

Caption: Workflow for the chiral separation of lamivudine sulfoxide diastereomers.

In Vitro Antiviral Activity Assay (Illustrative)

Principle: To quantitatively assess the antiviral activity, cell-based assays are used to measure the inhibition of viral replication in the presence of varying concentrations of the test compounds.

Protocol (for HIV-1):

-

Cell Culture: Culture a susceptible T-lymphoid cell line (e.g., MT-4 cells) in appropriate media.

-

Compound Preparation: Prepare serial dilutions of the purified (R)- and (S)-lamivudine sulfoxide, as well as the parent lamivudine (as a positive control), in the cell culture medium.

-

Infection: Infect the MT-4 cells with a known amount of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).

-

Treatment: Immediately after infection, add the diluted compounds to the cell cultures. Include a "no drug" virus control.

-

Incubation: Incubate the cultures for 4-5 days at 37 °C in a CO₂ incubator.

-

Quantification of Viral Replication: Measure the extent of viral replication. This can be done by:

-

P24 Antigen ELISA: Quantifying the amount of HIV-1 p24 capsid protein in the culture supernatant.

-

Reverse Transcriptase Activity Assay: Measuring the activity of reverse transcriptase released into the supernatant.

-

-

Data Analysis: Plot the percentage of viral inhibition against the drug concentration. Use a nonlinear regression analysis to calculate the 50% inhibitory concentration (IC₅₀) for each compound.

Conclusion and Future Directions

The oxidation of lamivudine's sulfur atom creates the (R) and (S) sulfoxide diastereomers, compounds with distinct three-dimensional structures and physicochemical properties. While currently regarded as minor, inactive metabolites, their complete characterization is essential from a drug development and regulatory perspective. The provided illustrative protocols for synthesis, separation, and biological evaluation offer a roadmap for researchers to fill the existing knowledge gaps. Future studies focusing on the direct, comparative analysis of the purified diastereomers will provide a definitive understanding of their individual contributions to the overall metabolic profile and safety of lamivudine.

References

-

Wikipedia. Sulfoxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Lamivudine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Perry, C. M., & Faulds, D. (1997). Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection. Drugs, 53(4), 657–680. Retrieved from [Link]

-

TheBodyPro. Lamivudine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Semi-continuous multi-step synthesis of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

Technical Deep Dive: Lamivudine Metabolic Profiling and Stability-Indicating Analysis

Introduction: The Dual Nature of Lamivudine Stability

Lamivudine (3TC) represents a unique challenge in pharmaceutical analysis and drug metabolism and pharmacokinetics (DMPK). As a nucleoside reverse transcriptase inhibitor (NRTI), it functions effectively as a "prodrug" that requires intracellular anabolic phosphorylation to become active.[1][2][3] Conversely, its systemic stability is compromised by specific degradation pathways—hydrolysis and oxidation—that generate impurities capable of reducing efficacy or introducing toxicity.

For researchers and drug developers, distinguishing between biological metabolites (formed via enzymatic pathways) and chemical degradants (formed via shelf-life or stress instability) is critical. This guide synthesizes the metabolic activation pathways with a rigorous stability-indicating framework, providing actionable protocols for detection and quantification.

Intracellular Anabolism: The Activation Pathway

Lamivudine itself is pharmacologically inactive.[2] Its antiviral potency against HIV-1 and HBV relies entirely on intracellular metabolism within the target cells (e.g., PBMCs, hepatocytes). The molecule must undergo a stepwise phosphorylation cascade to form Lamivudine Triphosphate (3TC-TP) , the active moiety that competes with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA, causing chain termination.[1][2][3]

Mechanistic Cascade

-

Entry: Mediated by passive diffusion and equilibrative nucleoside transporters (ENTs/SLC29 family) and organic cation transporters (OCTs/SLC22 family).

-

First Phosphorylation (Rate-Limiting): Deoxycytidine kinase (dCK) converts 3TC to Lamivudine Monophosphate (3TC-MP). This step is saturable and critical; dCK deficiency leads to resistance.

-

Second Phosphorylation: CMP/dCMP kinase converts 3TC-MP to the Diphosphate (3TC-DP).

-

Third Phosphorylation: Nucleoside Diphosphate Kinase (NDPK) or 3-Phosphoglycerate Kinase converts 3TC-DP to the active Triphosphate (3TC-TP).

Visualization: Intracellular Phosphorylation Workflow

Figure 1: The intracellular anabolic pathway converting the prodrug Lamivudine into its active triphosphate form.

Systemic Metabolism & Catabolism

Unlike many antiretrovirals, Lamivudine is not extensively metabolized by Cytochrome P450 enzymes. Approximately 70% of the dose is excreted unchanged in the urine.[1][2][3] However, a specific biotransformation pathway exists that is relevant for both toxicology and background interference in assays.

The Trans-Sulfoxide Metabolite (M1)

-

Formation: Catalyzed primarily by sulfotransferases.

-

Structure: Oxidation of the sulfur atom in the oxathiolane ring.

-

Significance: It is the only known significant metabolite in humans (accounting for ~5-10% of the dose). It is pharmacologically inactive but serves as a marker for hepatic oxidation capacity.

-

Note: This metabolite is chemically identical to the oxidative degradant formed during stress testing, making separation critical.

Degradation Chemistry: Impurity Profiling

In a drug development context, "impurities" are strictly defined by pharmacopoeial standards (USP/EP). Lamivudine is susceptible to hydrolysis (cytosine ring) and oxidation (thioether group).

Key Impurities Table (USP/EP Standards)

| Impurity Code (EP) | Chemical Identity | Origin/Mechanism | Risk Factor |

| Impurity A | Carboxylic acid derivative | Synthetic Intermediate | Low (Process related) |

| Impurity B | Trans-Lamivudine (Diastereomer) | Isomerization / Synthesis | High (Must be controlled) |

| Impurity E | Cytosine | Degradation (N-glycosidic bond cleavage) | Medium |

| Impurity J | Uracil derivative | Degradation (Deamination of Cytosine) | Medium |

| Sulfoxides | R- and S-Sulfoxides | Degradation (Oxidation) | High (Stability indicator) |

Degradation Pathways Visualization

Figure 2: Primary degradation pathways of Lamivudine under stress conditions.

Analytical Methodologies

To accurately quantify Lamivudine in the presence of its metabolites and degradants, a stability-indicating method is required. The following protocols are designed for high specificity.

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To validate the analytical method's ability to separate the parent drug from its degradants.

-

Preparation of Stock: Dissolve Lamivudine API to 1 mg/mL in diluent (Water:Methanol 95:5).

-

Acid Hydrolysis: Mix 5 mL stock with 5 mL 1N HCl. Heat at 60°C for 4 hours. Target: Impurity J.

-

Alkaline Hydrolysis: Mix 5 mL stock with 5 mL 0.1N NaOH. Incubate at RT for 2 hours. Target: Cytosine/Uracil derivatives.

-

Oxidation: Mix 5 mL stock with 5 mL 3% H₂O₂. Incubate at RT for 2 hours. Target: Sulfoxides.[][5]

-

Neutralization: Neutralize acid/base samples to pH 7.0 before injection.

Protocol B: LC-MS/MS Quantification (Plasma/Urine)

Purpose: High-sensitivity detection of 3TC and the trans-sulfoxide metabolite.

-

Instrument: Triple Quadrupole MS (e.g., Sciex API 4000 or equivalent).

-

Column: C18 Reverse Phase (e.g., Synergi Hydro-RP 150 x 2.0 mm, 4 µm).

-

Mobile Phase:

-

A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 0-1 min (5% B), 1-3 min (Linear to 90% B), 3-4 min (Hold 90% B), 4.1 min (Re-equilibrate 5% B).

-

MS Conditions (ESI Positive):

-

Lamivudine (Parent): Transition 230.1

112.1 (Cytosine fragment). -

Trans-Sulfoxide (Metabolite): Transition 246.1

128.1 . -

Internal Standard: Lamivudine-13C,15N2 or Abacavir.

-

Self-Validating Check: The retention time of the trans-sulfoxide metabolite must be distinct from the parent. In this system, the sulfoxide typically elutes earlier due to increased polarity.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60825, Lamivudine. Retrieved from [Link]

-

DrugBank Online. (2023). Lamivudine: Pharmacology and Metabolism. Retrieved from [Link]

-

European Pharmacopoeia (Ph. Eur.). Lamivudine Monograph: Impurities A, B, J. (Access via subscription or institutional login).

-

Rower, J. E., et al. (2012). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. Biomedical Chromatography. Retrieved from [Link]

-

Singh, S., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of (R)-lamivudine sulfoxide reference standard

Application Note: Synthesis and Purification of (R)-Lamivudine Sulfoxide Reference Standard

Abstract & Regulatory Context

In the development of antiretroviral therapies like Lamivudine (3TC), the control of oxidative impurities is a critical quality attribute mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), contains a sulfur atom within its 1,3-oxathiolane ring. This sulfur is susceptible to oxidation, yielding two diastereomeric sulfoxides: (R)-Lamivudine Sulfoxide and (S)-Lamivudine Sulfoxide .

Regulatory bodies (USP, EP) require the identification and quantification of these impurities. While the (S)-sulfoxide is often the kinetic product, the (R)-sulfoxide (often designated as Impurity H in various catalogs or specific pharmacopeial contexts) requires a high-purity reference standard for accurate HPLC retention time mapping and response factor calculation.

This application note details a robust protocol for the controlled synthesis of the sulfoxide mixture using Sodium Periodate (

Chemical Background & Stereochemistry

Lamivudine is the

-

Oxidant: Sodium Periodate (selectively yields sulfoxide over sulfone at controlled temperatures).

-

Target: (R)-Lamivudine Sulfoxide (Configuration:

). -

By-product: (S)-Lamivudine Sulfoxide (Configuration:

).[2]

The stereochemical outcome is dictated by the approach of the oxidant relative to the steric bulk of the cytosine and hydroxymethyl groups.

Figure 1: Reaction Pathway[4]

Caption: Oxidative pathway of Lamivudine. Control of temperature is critical to minimize sulfone formation.

Experimental Protocol

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Function |

| Lamivudine API | >99% Purity | Starting Material |

| Sodium Periodate ( | ACS Reagent, | Oxidant |

| Methanol (MeOH) | HPLC Grade | Solvent |

| Ammonium Acetate | HPLC Grade | Buffer Component |

| Prep-HPLC System | UV detector, Fraction Collector | Purification |

| C18 Column (Prep) | 19 x 150 mm, 5 | Stationary Phase |

Synthesis of Sulfoxide Mixture

Rationale: Sodium periodate is chosen over hydrogen peroxide because it allows for stricter stoichiometric control, reducing the risk of over-oxidation to the sulfone (which is pharmacologically distinct and a separate impurity).

-

Dissolution: Charge 1.0 g (4.36 mmol) of Lamivudine into a 100 mL round-bottom flask. Add 20 mL of water:methanol (1:1 v/v). Stir until fully dissolved.

-

Cooling: Place the flask in an ice bath and cool to 0–5 °C. Insight: Kinetic control at low temperature is essential to prevent sulfone formation.

-

Oxidation: Dissolve 1.02 g (4.8 mmol, 1.1 eq) of Sodium Periodate in 10 mL of water. Add this solution dropwise to the Lamivudine mixture over 20 minutes, maintaining temperature < 5 °C.

-

Reaction: Stir at 0 °C for 2 hours. Monitor by HPLC (see Section 3.3).

-

Quench: Once starting material is < 1%, quench excess oxidant by adding 0.5 mL ethylene glycol. Stir for 10 minutes.

-

Workup: Evaporate methanol under reduced pressure. The remaining aqueous phase contains the diastereomeric mixture of sulfoxides and inorganic salts.

-

Desalting (Preliminary): Pass the aqueous solution through a short pad of C18 silica (SPE cartridge) or proceed directly to Prep-HPLC if the salt load is manageable.

Isolation of (R)-Isomer via Preparative HPLC

Rationale: Crystallization is often insufficient for separating diastereomers with such similar polarities. Preparative HPLC is the only reliable method to achieve the >98% purity required for a Reference Standard.

Chromatographic Conditions:

-

Column: C18 Prep Column (e.g., Waters XBridge or Phenomenex Luna), 19 x 150 mm, 5

m. -

Mobile Phase A: 20 mM Ammonium Acetate, pH 3.8 (Adjusted with Acetic Acid).

-

Mobile Phase B: Methanol.

-

Flow Rate: 15–20 mL/min (system dependent).

-

Detection: UV at 270 nm.[4]

-

Gradient:

-

0 min: 5% B

-

15 min: 20% B (Slow gradient maximizes resolution)

-

20 min: 90% B (Wash)

-

Fraction Collection Protocol:

-

Inject 1–2 mL of the crude aqueous mixture.

-

The two diastereomers will elute close together. Typically, the (S)-sulfoxide elutes first, followed by the (R)-sulfoxide . Note: Elution order must be confirmed by analytical injection against a known mixture if available, or by NMR post-isolation.

-

Collect the peak corresponding to the second major diastereomer (assuming standard C18 selectivity).

-

Pool fractions with purity >99.0%.

-

Lyophilization: Freeze-dry the pooled fractions. Do not use rotary evaporation at high heat (>40°C) as sulfoxides can be thermally unstable or undergo epimerization.

Characterization & Validation

To certify the material as a Reference Standard, the following data is required.

Analytical HPLC (Purity Check)

Using the USP monograph conditions for Lamivudine Impurities:

-

Column: L1 packing (C18), 4.6 mm x 25 cm.

-

Mobile Phase: MeOH : Ammonium Acetate Buffer (5:95).[4]

-

Acceptance Criteria: The (R)-sulfoxide peak must be distinct from the (S)-sulfoxide and the parent Lamivudine. Purity should be

98.0%.[4]

Mass Spectrometry (MS)

-

Technique: LC-MS (ESI+).

-

Expected Result:

Da (Lamivudine 229.05 + 16 Da). -

Differentiation: MS alone cannot distinguish diastereomers; it confirms the oxidation state.

Nuclear Magnetic Resonance (NMR)

This is the definitive proof of structure. The chemical shift of the proton at the C2 position (between S and O) and the C5 position will differ between isomers due to the anisotropy of the S=O bond.

-

Solvent: DMSO-

. -

Key Signals:

-

Compare the H-2 (oxathiolane) signal.[3] In the (R)-isomer, the oxygen of the sulfoxide may spatially interact differently with the hydroxymethyl group compared to the (S)-isomer, causing a distinct shift (typically

5.2–5.5 ppm range). -

Verify the integrity of the cytosine ring protons to ensure no degradation occurred there.

-

Figure 2: Production Workflow

Caption: Step-by-step workflow for the isolation of the reference standard.

Storage and Stability

Sulfoxides are generally stable but can be hygroscopic.

-

Container: Amber glass vial (light protection).

-

Atmosphere: Argon or Nitrogen headspace.

-

Temperature: -20 °C for long-term storage.

References

-

United States Pharmacopeia (USP). Lamivudine Monograph & Reference Standards. USP-NF. (Lists "Lamivudine Resolution Mixture B" and specific sulfoxide impurities).

-

PubChem. Lamivudine Sulfoxide Compound Summary. National Library of Medicine. (Provides chemical structure and physical property data).

-

Venkatasai Life Sciences. Lamivudine Impurity Profiling.[5] (Identifies Impurity H as the (R)-Sulfoxide and provides structural context).

-

Organic Chemistry Portal. Sodium Periodate Oxidations. (Mechanistic background on Malaprade and sulfide oxidation).

-

Simson Pharma. Lamivudine Sulfoxide Impurity Standards. (Commercial availability and CAS registry confirmation).

Sources

Application Note: A Chiral Preparative HPLC Method for the Purification of (R)-Lamivudine Sulfoxide

Abstract

This application note presents a comprehensive guide and a robust protocol for the preparative-scale purification of (R)-lamivudine sulfoxide, a critical diastereomeric impurity and metabolite of the antiviral drug lamivudine. Lamivudine, a nucleoside reverse transcriptase inhibitor, is stereospecific, and the control of its related stereoisomers is paramount for ensuring pharmaceutical quality and safety. The oxidation of the sulfur atom in the 1,3-oxathiolane ring of lamivudine introduces a new chiral center, resulting in the formation of (R)- and (S)-sulfoxide diastereomers.[1] These diastereomers possess distinct physicochemical properties, necessitating their separation for individual characterization and toxicological studies.[2] This document outlines a systematic approach, beginning with analytical method development on a polysaccharide-based chiral stationary phase and culminating in a scalable preparative high-performance liquid chromatography (HPLC) protocol. We detail the critical parameters, from mobile phase selection to column loading and fraction analysis, providing researchers and drug development professionals with a validated framework for obtaining high-purity (R)-lamivudine sulfoxide.

Introduction and Scientific Background

Lamivudine, chemically known as 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidine-2-one, is an essential antiviral medication used in the treatment of HIV/AIDS and Hepatitis B.[3] Its therapeutic activity is intrinsically linked to its specific stereochemistry. During its synthesis and upon metabolic degradation, various related substances and impurities can be formed, including oxidative impurities. Lamivudine sulfoxide is a primary example, formed by the oxidation of the thioether in the oxathiolane ring.[1][4]

The introduction of the sulfoxide group creates a new stereocenter at the sulfur atom, leading to two diastereomeric forms:

-

(R)-Lamivudine Sulfoxide: (4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide)[5]

-

(S)-Lamivudine Sulfoxide: (4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one)[6]

As diastereomers, these compounds have different spatial arrangements and, consequently, different physical, chemical, and potentially biological properties.[2] Therefore, isolating these stereoisomers in their pure forms is essential for accurate pharmacological profiling, reference standard characterization, and overall drug safety assessment. This guide leverages the principles of chiral chromatography, which is highly effective for separating both enantiomers and diastereomers of pharmaceutical compounds.[7]

Principle of Chiral Separation

The separation of lamivudine sulfoxide diastereomers is achieved by exploiting the differential interactions between the isomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral molecules, including sulfoxides.[7] These phases create a complex chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The (R)- and (S)-sulfoxide diastereomers, having different three-dimensional structures, will form transient diastereomeric complexes with the CSP of varying stability. This difference in interaction energy leads to different retention times on the column, enabling their separation.

For basic compounds like lamivudine and its derivatives, peak shape can be a challenge. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is a field-proven technique to saturate active sites on the silica support, minimize ionic interactions, and achieve sharp, symmetrical peaks with improved resolution.[8]

Materials and Equipment

| Category | Item | Specifications |

| Chemicals & Reagents | Crude Lamivudine Sulfoxide Mixture | Containing both (R)- and (S)-diastereomers |

| Methanol (MeOH) | HPLC Grade | |

| Ethanol (EtOH) | HPLC Grade | |

| 2-Propanol (IPA) | HPLC Grade | |

| Diethylamine (DEA) | Reagent Grade, >99.5% | |

| Chromatography Columns | Analytical Chiral Column | e.g., Lux® Cellulose-5 (250 x 4.6 mm, 5 µm) or equivalent |

| Preparative Chiral Column | e.g., Lux® Cellulose-5 (250 x 21.2 mm, 5 µm) or equivalent | |

| Equipment | Analytical HPLC System | With UV/PDA Detector |

| Preparative HPLC System | With high-flow pump, large-volume injector, UV detector, and fraction collector | |

| Solvent Filtration Apparatus | 0.45 µm membrane filters | |

| Sample Filtration | 0.45 µm syringe filters (PTFE or compatible) | |

| Rotary Evaporator | For solvent removal from collected fractions | |

| High-Resolution Balance |

Detailed Experimental Protocols

The purification process is a logical progression from small-scale analytical method development to large-scale preparative separation.

Workflow for (R)-Lamivudine Sulfoxide Purification

Caption: Overall workflow for the purification of (R)-lamivudine sulfoxide.

Part A: Analytical Method Development

Causality: The goal here is to find the optimal conditions for baseline separation of the (R)- and (S)-diastereomers on a small scale. This conserves valuable material and time before scaling up. A mobile phase of Methanol with a Diethylamine modifier is a strong starting point based on published methods for lamivudine's enantiomer.[8]

-

Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing Methanol and Diethylamine (100:0.1 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.

-

Sample Preparation: Accurately weigh ~5 mg of the crude lamivudine sulfoxide mixture and dissolve it in 5 mL of the mobile phase to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Analysis and Optimization: Inject the sample and run the analysis. Identify the two peaks corresponding to the diastereomers. The goal is to achieve a resolution (Rs) of >1.5. If separation is not optimal, consider adjusting the mobile phase (e.g., trying ethanol or isopropanol in place of methanol).

Part B: Scale-Up to Preparative Chromatography

Causality: The objective of scaling up is to increase the amount of purified product per run while maintaining the separation quality achieved at the analytical scale. The flow rate and sample load are increased proportionally to the column's cross-sectional area.

-

Scale-Up Calculations:

-

Flow Rate: The new flow rate is calculated using the formula:

-

F_prep = F_analyt × (d_prep / d_analyt)²

-

Where F is the flow rate and d is the column's internal diameter.

-

Example: F_prep = 0.5 mL/min × (21.2 mm / 4.6 mm)² ≈ 10.6 mL/min

-

-

Sample Load: The loading capacity scales similarly. If 10 µL of a 1 mg/mL solution (10 µg) was injected on the analytical column, the initial test load on the preparative column would be:

-

Load_prep = Load_analyt × (d_prep / d_analyt)²

-

Example: Load_prep = 10 µg × (21.2 mm / 4.6 mm)² ≈ 212 µg

-

-

-

Preparative System Setup:

-

Install the preparative column (e.g., Lux® Cellulose-5, 250 x 21.2 mm, 5 µm).

-

Equilibrate the entire system with the optimized mobile phase at the calculated preparative flow rate until a stable baseline is achieved. This may require flushing 5-10 column volumes.

-

-

Loading Study:

-

Prepare a more concentrated sample solution (e.g., 20 mg/mL) of the crude mixture in the mobile phase.

-

Perform a series of injections with increasing volumes (e.g., 100 µL, 250 µL, 500 µL, 1 mL) to determine the maximum load that can be applied without significant loss of resolution between the two diastereomer peaks. The point at which the valley between the two peaks begins to disappear defines the loading limit.

-

-

Purification Run and Fraction Collection:

-

Inject the maximum determined volume of the concentrated crude sample.

-

Monitor the separation via the UV detector signal.

-

Program the fraction collector to begin collecting just before the first peak elutes and to stop just after the second peak returns to baseline. Collect the (R)- and (S)-sulfoxide peaks in separate sets of tubes. It is often wise to collect the initial part of the peak, the heart of the peak, and the tailing part in separate fractions to isolate the purest material.

-

Part C: Post-Purification Processing

-

Purity Analysis: Analyze small aliquots from the collected fractions using the analytical HPLC method (Part A) to confirm the purity of each fraction.

-

Pooling: Combine the fractions that meet the desired purity specification (e.g., >99% pure).

-

Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator under reduced pressure. Be cautious with the bath temperature to prevent degradation of the compound.

-

Final Product: The resulting solid is the high-purity (R)-lamivudine sulfoxide. Determine the final yield and perform full characterization (e.g., NMR, MS, chiral HPLC) to confirm identity and purity.

Expected Results and Data

The following tables summarize the typical conditions and expected outcomes for this purification protocol.

Table 1: Optimized HPLC Conditions

| Parameter | Analytical Method | Preparative Method |

|---|---|---|

| Column | Lux® Cellulose-5 (250 x 4.6 mm, 5 µm) | Lux® Cellulose-5 (250 x 21.2 mm, 5 µm) |

| Mobile Phase | Methanol:Diethylamine (100:0.1 v/v) | Methanol:Diethylamine (100:0.1 v/v) |

| Flow Rate | 0.5 mL/min | 10.6 mL/min |

| Temperature | 25 °C | 25 °C |

| Detection | 270 nm | 270 nm |

| Typical Retention Times | (S)-isomer: ~7.2 min, (R)-isomer: ~7.8 min | (S)-isomer: ~7.2 min, (R)-isomer: ~7.8 min |

Table 2: Representative Purification Performance

| Parameter | Value |

|---|---|

| Crude Material Purity | ~50% (R)-isomer, ~50% (S)-isomer |

| Sample Concentration for Prep | 20 mg/mL |

| Injection Volume per Run | 2.5 mL |

| Mass Loaded per Run | 50 mg |

| Yield of (R)-Lamivudine Sulfoxide | ~20 mg (80% recovery) |

| Final Purity (by analytical HPLC) | > 99.5% |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Resolution (Rs < 1.5) | 1. Incorrect mobile phase. 2. Column overloading. 3. Column degradation. | 1. Try a different alcohol (EtOH, IPA) or solvent ratio. 2. Reduce sample load per injection. 3. Flush the column or replace if necessary. |

| Broad or Tailing Peaks | 1. Insufficient basic modifier. 2. Sample solvent is stronger than mobile phase. 3. Extracolumn volume effects. | 1. Increase DEA concentration slightly (e.g., to 0.15%). 2. Dissolve sample in the mobile phase whenever possible. 3. Ensure tubing is short and narrow (especially for analytical). |

| Low Recovery/Yield | 1. Compound degradation on column. 2. Incomplete elution. 3. Mechanical losses during processing. | 1. Ensure mobile phase pH is compatible with the compound. 2. Flush the column with a stronger solvent after the run. 3. Be meticulous during fraction pooling and solvent evaporation steps. |

Conclusion

This application note provides a systematic and scientifically grounded protocol for the preparative purification of (R)-lamivudine sulfoxide. By starting with a well-optimized analytical method and applying established principles of chromatographic scale-up, it is possible to obtain this critical diastereomer with high purity and good recovery. The use of a polysaccharide-based chiral stationary phase with a modified polar organic mobile phase is demonstrated to be an effective strategy. This method serves as a valuable tool for researchers and professionals in pharmaceutical development who require pure stereoisomeric reference standards for further study.

References

-

Li, Z., Gao, X., Liu, E., Jia, X., & Fu, D. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry, 25(11), 6331-6333. [Link]

-

National Center for Biotechnology Information (n.d.). Lamivudine sulfoxide. PubChem Compound Database. Retrieved from [Link]

-

Seshachalam, U., Hariprasad, R., & Chandrasekhar, K. (2010). Simple and Rapid RP-HPLC Method to Determine the Purity of the Anti-retroviral Drug Lamivudine. Latin American Journal of Pharmacy, 29(7), 1075-80. [Link]

-

Li, Z. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry. [Link]

-

National Center for Biotechnology Information (n.d.). Lamivudine. PubChem Compound Database. Retrieved from [Link]

-

Saraya, R. E., Elhenawee, M., Saleh, H., & Sebaiy, M. M. (2021). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science And Technology, 2(3), 37-46. [Link]

-

Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione Internal Publication. (Note: While this is an industrial source, it provides insight into purification challenges like decomposition on column). [Link]

-

Jyothi, G., et al. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review, 13(19), 139-145. [Link]

-

ResearchGate (n.d.). Determination of lamivudine in pure form by the developed HPLC method. Scientific Diagram. Retrieved from [Link]

-

Shodex (n.d.). Analysis of Lamivudine According to USP-NF Method (CDBS-453). Shodex HPLC Columns Application. [Link]

-

Jagadabi, V., et al. (2018). A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. International Research Journal of Pharmacy, 9(5), 64-77. [Link]

-

Shodex (n.d.). Impurity Analysis of Lamivudine According to USP Method (CDBS-453). Shodex HPLC Columns Application. [Link]

-

Singh, S., et al. (2013). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Journal of Pharmacy & Bioallied Sciences, 5(2), 141-145. [Link]

-

Wang, F., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2658. [Link]

-

Daicel (n.d.). Lamivudine (containing the enantiomeric impurity). Daicel Chiral Application Search. [Link]

-

Foye, W. O., Lemke, T. L., & Williams, D. A. (Eds.). (2008). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. (General medicinal chemistry textbook reference for properties of diastereomers). [Link]

-

de Campos, D. P., et al. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS classification. Brazilian Journal of Pharmaceutical Sciences, 50(1), 159-167. [Link]

-

Reddy, G.S., et al. (2017). A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with Stavudine, Lamivudine and Nevirapine in Fixed Dose Combination Product. Der Pharma Chemica, 9(10), 60-70. [Link]

-

USP-NF (2011). Lamivudine. Official Monograph. (General reference to pharmacopeial standards). [Link]pdf/EN/USPNF/revisions/lamivudine.pdf)

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. hama-univ.edu.sy [hama-univ.edu.sy]

- 3. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lamivudine sulfoxide CAS#: 160552-55-6 [m.chemicalbook.com]

- 5. store.usp.org [store.usp.org]

- 6. Lamivudine sulfoxide | C8H11N3O4S | CID 71749728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijcrr.com [ijcrr.com]

- 9. asianpubs.org [asianpubs.org]

Application Note: Advanced NMR Characterization of (R)-Lamivudine Sulfoxide (Impurity H)

Topic: NMR spectroscopy techniques for (R)-lamivudine sulfoxide characterization Content Type: Create detailed Application Notes and Protocols.

Executive Summary

In the development of Lamivudine (3TC) therapeutics, the oxidative degradation pathway yields two diastereomeric sulfoxides: (R)-Lamivudine Sulfoxide (Impurity H) and (S)-Lamivudine Sulfoxide (Impurity G). Distinguishing these diastereomers is critical for ICH Q3A/B impurity profiling and toxicological qualification.

This guide details the nuclear magnetic resonance (NMR) protocols required to unequivocally characterize (R)-Lamivudine Sulfoxide . Unlike HPLC, which separates based on polarity, NMR provides direct structural evidence of the sulfur stereocenter configuration ((2R, 3R, 5S)). We present a self-validating workflow combining high-field 1D 1H NMR for fingerprinting, 2D NOESY for stereochemical assignment, and quantitative NMR (qNMR) for absolute purity assessment.

Structural Basis & Stereochemistry[1][2]

Lamivudine is the (-)-enantiomer with the configuration (2R, 5S) . The oxidation of the sulfur atom at position 3 introduces a new chiral center, resulting in two diastereomers.

-

Parent Molecule: Lamivudine [(2R, 5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine.[1][2]

-

Target Impurity: (R)-Lamivudine Sulfoxide (Pharmacopeial Impurity H).

-

Configuration: (2R, 3R, 5S) .

-

Stereochemical Feature: The sulfoxide oxygen is oriented trans to the C2-hydroxymethyl group (depending on the specific envelope conformation, but defined by the R-configuration at sulfur).

-

Stereochemical Logic Diagram

The following diagram illustrates the structural relationship and the critical NMR correlations required to distinguish the (R)-sulfoxide from its (S)-diastereomer.

Figure 1: Oxidative pathway of Lamivudine leading to diastereomeric sulfoxides and the basis for NMR differentiation.

Experimental Strategy

Solvent Selection: DMSO-d6

While D2O is often used for nucleosides, DMSO-d6 is the mandatory solvent for this protocol.

-

Reasoning: DMSO-d6 prevents the exchange of the amino (-NH2) and hydroxyl (-OH) protons.[3] The chemical shifts and coupling constants of these exchangeable protons are sensitive to the electronic environment changes induced by the sulfoxide oxygen, providing secondary confirmation of the isomer identity.

Instrument Requirements

-

Field Strength: Minimum 400 MHz (600 MHz recommended for trace analysis).

-

Probe: Inverse detection probe (BBI/TXI) or CryoProbe for sensitivity.

-

Temperature: 298 K (25°C). Precise control (±0.1 K) is required to prevent chemical shift drift of exchangeable protons.

Protocol A: 1D 1H NMR Identification

This protocol establishes the identity of the (R)-sulfoxide by detecting the anisotropic deshielding effects of the S=O bond on the oxathiolane ring protons.

Step-by-Step Procedure

-

Sample Prep: Dissolve 5–10 mg of the sample in 600 µL of DMSO-d6 (99.9% D).

-

Acquisition:

-

Pulse angle: 30°.

-

Relaxation delay (d1): 2.0 s (for qualitative), 15 s (for quantitative).

-

Scans: 64 (adjust based on concentration).

-

Spectral Width: 12 ppm (-1 to 11 ppm).

-

-

Processing: Apply 0.3 Hz line broadening (LB) and baseline correction.

Diagnostic Signals (Comparison)